

Technical Monograph: Biological Activity & Applications of DL-2-Chlorophenylalanine[1][2]

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-chloro-3-phenyl-DL-alanine

CAS No.: 14091-11-3

Cat. No.: B556781

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Molecular Identity & Physicochemical Profile

2-Chloro-3-phenyl-DL-alanine is structurally defined as the ortho-chlorinated analog of phenylalanine.[1][2] In the context of biochemical research and drug development, it is critical to distinguish this isomer from its para-substituted counterpart, Fenclonine (PCPA), which is a potent tryptophan hydroxylase inhibitor.[1][2]

Unlike PCPA, DL-2-Chlorophenylalanine (2-Cl-Phe) is primarily utilized for its bio-orthogonal properties.[1][2] Its steric bulk at the ortho position renders it a poor substrate for many phenylalanine-processing enzymes while retaining sufficient structural homology to traverse amino acid transporters.[1][2] This unique "transport-active, metabolically-inert" profile establishes it as the gold-standard internal standard for metabolomics and a specific probe for steric tolerance in protein engineering.[1][2]

Chemical Specifications

Property	Specification
IUPAC Name	2-amino-3-(2-chlorophenyl)propanoic acid
Common Abbreviation	2-Cl-Phe
Molecular Formula	C
	H
	ClNO
Molecular Weight	199.63 g/mol
pKa Values	-COOH: ~2.2
Solubility	Water (Slight), Aqueous Acid (Good), Methanol (Moderate)

Mechanisms of Biological Interaction

The utility of 2-Cl-Phe stems from its selective interaction with biological systems.^{[1][2]} It mimics phenylalanine in transport but acts as a metabolic "dead-end" or specific modulator in enzymatic pathways.^{[1][2]}

Transporter Hijacking (LAT1 System)

2-Cl-Phe is a competitive substrate for the L-type Amino Acid Transporter 1 (LAT1/SLC7A5).^[1]^[2] The chlorine atom at the ortho position does not significantly disrupt the hydrophobic interaction required for binding to the LAT1 pocket.^{[1][2]}

- Mechanism: It crosses the blood-brain barrier and cellular membranes via facilitated diffusion, competing with endogenous Phenylalanine (Phe) and Tyrosine (Tyr).^{[1][2]}
- Implication: This allows 2-Cl-Phe to equilibrate intracellularly, making it an ideal volume-of-distribution marker in cellular assays.^{[1][2]}

Enzymatic Resistance (The "Stealth" Effect)

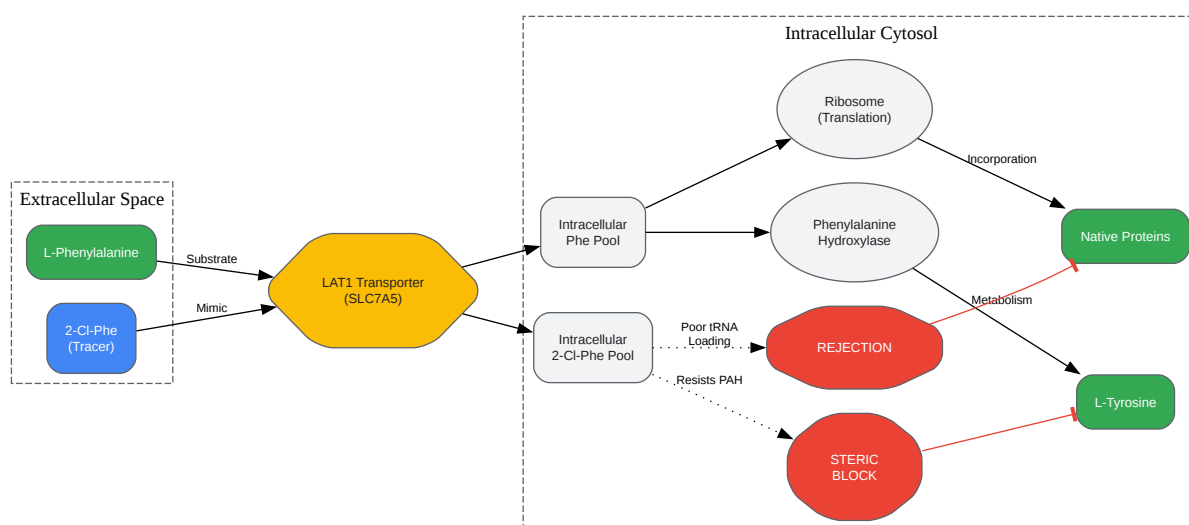
While 2-Cl-Phe enters the cell, it resists processing by key metabolic enzymes:

- Phenylalanine Hydroxylase (PAH): The ortho-chlorine introduces steric hindrance that prevents the hydroxylation at the para position (or interferes with the pterin cofactor binding), unlike native Phe which is rapidly converted to Tyr.[1][2]
- Protein Translation (tRNA Synthetases): Mammalian Phenylalanyl-tRNA synthetases (PheRS) have a high fidelity for Phe.[1][2] The ortho-substituent often prevents efficient loading onto tRNA

, preventing the incorporation of 2-Cl-Phe into the proteome.[1][2] This lack of incorporation prevents toxicity associated with misfolded proteins, a common issue with other analogs like azetidine-2-carboxylic acid.[1][2]

Diagram: Differential Processing of Phe vs. 2-Cl-Phe

The following diagram illustrates why 2-Cl-Phe functions as a stable tracer compared to native Phenylalanine.



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Caption: 2-Cl-Phe mimics Phenylalanine transport via LAT1 but is sterically rejected by downstream metabolic and translational machinery, ensuring its stability as a biological standard.[1][2]

Primary Application: Metabolomics Internal Standard

The most robust application of 2-Cl-Phe is its use as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) for serum and tissue metabolomics.[1][2]

Why it is superior:

- Retention Time Proximity: It elutes very close to Phenylalanine but is chromatographically separable on C18 columns.[1][2]
- Ionization Efficiency: The chlorine atom provides a distinct isotopic pattern (3:1 ratio of Cl: Cl) which aids in spectral confirmation, yet it ionizes similarly to endogenous aromatic amino acids.[1][2]
- Biological Absence: It is not naturally present in mammalian samples, ensuring zero background interference.[1][2]

Protocol: Serum Metabolomics Extraction

This protocol describes the validation of serum metabolic profiles using 2-Cl-Phe as the normalization anchor.[1][2]

Reagents:

- Methanol (LC-MS Grade)[1][2]
- 2-Chloro-DL-phenylalanine stock (2.9 mg/mL in water)[1][2][3][4]
- Serum samples (-80°C stored)[1][2]

Workflow:

- Thawing: Thaw serum samples on ice (4°C) to prevent enzymatic degradation of unstable metabolites.
- Internal Standard Spiking:
 - Aliquot 100 µL of serum into a 1.5 mL Eppendorf tube.
 - Add 10 µL of 2-Cl-Phe Internal Standard (IS) solution.[1][2][3][4]
 - Note: The final concentration of IS should be approx 5-10 µg/mL to match the dynamic range of endogenous amino acids.[1][2]

- Protein Precipitation:
 - Add 300 μ L of ice-cold Methanol (3:1 ratio relative to serum).
 - Vortex vigorously for 30 seconds.
- Phase Separation:
 - Incubate at -20°C for 20 minutes (enhances precipitation).
 - Centrifuge at 12,000 rpm (approx. 15,000 x g) for 15 minutes at 4°C .
- Analysis:
 - Transfer 200 μ L of the clear supernatant to an LC-MS vial.
 - Inject onto a HSS T3 or C18 column.^{[1][2]}
 - Normalization: Divide the peak area of all analytes by the peak area of 2-Cl-Phe to correct for injection volume variability and matrix effects.

Secondary Application: Precursor-Directed Biosynthesis

In microbial engineering, 2-Cl-Phe is used to generate "unnatural" natural products.^{[1][2]} Fungal Non-Ribosomal Peptide Synthetases (NRPS) often have lower substrate specificity than ribosomal systems and can accept chlorinated analogs.^{[1][2]}

- Target: Synthesis of chlorinated depsipeptides (e.g., analogs of Beauvericin or Enniatin).
- Limitation: Research indicates that while para- and meta-chloro analogs are sometimes incorporated, the ortho-chloro (2-Cl-Phe) position often presents significant steric clashes in the adenylation domain of certain synthetases, leading to lower yields compared to fluoro-analogs [1, 2].^{[1][2]} Therefore, it is often used as a negative control to map the steric limits of an enzyme's active site.^{[1][2]}

Safety & Handling

- Toxicity: While less toxic than specific inhibitors like PCPA, halogenated amino acids can act as antimetabolites at high concentrations.[1][2]
- Storage: Store at 2-8°C. Keep away from light (photolytic dehalogenation is slow but possible).[1][2]
- Solubility: Dissolve in 0.1 M HCl or warm water for stock solutions; neutral water solubility is limited (~2-5 mg/mL).[1][2]

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- To cite this document: BenchChem. [Technical Monograph: Biological Activity & Applications of DL-2-Chlorophenylalanine[1][2]]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b556781/docs#technical-monograph-biological-activity-applications-of-dl-2-chlorophenylalanine-1-2\]](https://www.benchchem.com/product/b556781/docs#technical-monograph-biological-activity-applications-of-dl-2-chlorophenylalanine-1-2)

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